Methyl 5-amino-6-ethoxypyrazine-2-carboxylate
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Overview
Description
Methyl 5-amino-6-ethoxypyrazine-2-carboxylate is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol . This compound belongs to the pyrazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of Methyl 5-amino-6-ethoxypyrazine-2-carboxylate typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with 2,3-diaminopyrazine under specific conditions. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by methylation using methyl iodide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Methyl 5-amino-6-ethoxypyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles such as halides or amines
Scientific Research Applications
Methyl 5-amino-6-ethoxypyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Methyl 5-amino-6-ethoxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
Comparison with Similar Compounds
Methyl 5-amino-6-ethoxypyrazine-2-carboxylate can be compared with other similar compounds such as:
Methyl 5-amino-6-methoxypyrazine-2-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 5-amino-6-ethoxypyrazine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
5-Amino-6-ethoxypyrazine-2-carboxylic acid: Similar structure but without the ester group
These compounds share similar chemical properties and biological activities but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C8H11N3O3 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 5-amino-6-ethoxypyrazine-2-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-7-6(9)10-4-5(11-7)8(12)13-2/h4H,3H2,1-2H3,(H2,9,10) |
InChI Key |
CKDNBNNQGFLSAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CN=C1N)C(=O)OC |
Origin of Product |
United States |
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